REACTION_SMILES
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[Cl:1][c:2]1[c:3]([C:4](=[O:5])[NH:6][c:7]2[c:8]([OH:13])[cH:9][cH:10][cH:11][cH:12]2)[cH:14][cH:15][cH:16][n:17]1.[Na+:19].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24].[OH-:18]>>[c:2]12[c:3]([cH:14][cH:15][cH:16][n:17]1)[C:4](=[O:5])[NH:6][c:7]1[c:8]([cH:9][cH:10][cH:11][cH:12]1)[O:13]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1ccccc1O)c1cccnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C1Nc2ccccc2Oc2ncccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |